molecular formula C6H10ClN3O B025737 6-Chloro-N-methyl-1,6-diazabicyclo[3.1.0]hexane-5-carboxamide CAS No. 108392-48-9

6-Chloro-N-methyl-1,6-diazabicyclo[3.1.0]hexane-5-carboxamide

Cat. No. B025737
M. Wt: 175.61 g/mol
InChI Key: GKPIHXYWYSIEJO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-Chloro-N-methyl-1,6-diazabicyclo[3.1.0]hexane-5-carboxamide, also known as DMCM, is a chemical compound that belongs to the class of benzodiazepines. It is a potent and selective antagonist of the GABA-A receptor, which is a major inhibitory neurotransmitter in the central nervous system. DMCM has been extensively studied in scientific research due to its unique properties and potential applications.

Mechanism Of Action

6-Chloro-N-methyl-1,6-diazabicyclo[3.1.0]hexane-5-carboxamide acts as a competitive antagonist of the GABA-A receptor, which is a ligand-gated ion channel that mediates the inhibitory effects of GABA in the central nervous system. By binding to the receptor, 6-Chloro-N-methyl-1,6-diazabicyclo[3.1.0]hexane-5-carboxamide prevents the binding of GABA and thus blocks the inhibitory effects of the neurotransmitter. This leads to an increase in neuronal excitability and can result in a variety of effects, including anxiety, convulsions, and memory impairment.

Biochemical And Physiological Effects

6-Chloro-N-methyl-1,6-diazabicyclo[3.1.0]hexane-5-carboxamide has been shown to have a variety of biochemical and physiological effects, including the induction of anxiety-like behaviors, the impairment of memory and learning, and the induction of convulsions. 6-Chloro-N-methyl-1,6-diazabicyclo[3.1.0]hexane-5-carboxamide has also been shown to alter the levels of various neurotransmitters, including dopamine, serotonin, and norepinephrine, in the brain.

Advantages And Limitations For Lab Experiments

One advantage of using 6-Chloro-N-methyl-1,6-diazabicyclo[3.1.0]hexane-5-carboxamide in lab experiments is its potency and selectivity as a GABA-A receptor antagonist. This allows researchers to study the effects of GABA-A receptor antagonists on specific behaviors and physiological processes. However, one limitation of using 6-Chloro-N-methyl-1,6-diazabicyclo[3.1.0]hexane-5-carboxamide is its potential for inducing convulsions, which can complicate the interpretation of experimental results.

Future Directions

There are many potential future directions for research involving 6-Chloro-N-methyl-1,6-diazabicyclo[3.1.0]hexane-5-carboxamide. One area of interest is the development of more selective GABA-A receptor antagonists that can be used to study the specific effects of different subtypes of the receptor. Another area of interest is the investigation of the long-term effects of 6-Chloro-N-methyl-1,6-diazabicyclo[3.1.0]hexane-5-carboxamide on the central nervous system, including its potential for inducing neurodegeneration or altering the structure and function of neuronal networks. Finally, there is a need for further research into the potential clinical applications of 6-Chloro-N-methyl-1,6-diazabicyclo[3.1.0]hexane-5-carboxamide and other GABA-A receptor antagonists for the treatment of anxiety disorders, epilepsy, and other neurological conditions.

Synthesis Methods

6-Chloro-N-methyl-1,6-diazabicyclo[3.1.0]hexane-5-carboxamide can be synthesized using a variety of methods, including the reaction of 6-chloro-1,2-dimethyl-1,2,3,4-tetrahydroisoquinoline with methyl isocyanate, followed by cyclization with acetic anhydride. Another method involves the reaction of 6-chloro-1,2-dimethyl-1,2,3,4-tetrahydroisoquinoline with chloroacetyl chloride, followed by cyclization with ammonia.

Scientific Research Applications

6-Chloro-N-methyl-1,6-diazabicyclo[3.1.0]hexane-5-carboxamide has been widely used in scientific research as a tool to study the GABA-A receptor and its role in the central nervous system. It has been used to investigate the effects of GABA-A receptor antagonists on anxiety, memory, and learning. 6-Chloro-N-methyl-1,6-diazabicyclo[3.1.0]hexane-5-carboxamide has also been used to study the mechanisms of action of other benzodiazepines and their interactions with the GABA-A receptor.

properties

IUPAC Name

6-chloro-N-methyl-1,6-diazabicyclo[3.1.0]hexane-5-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10ClN3O/c1-8-5(11)6-3-2-4-9(6)10(6)7/h2-4H2,1H3,(H,8,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GKPIHXYWYSIEJO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=O)C12CCCN1N2Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10ClN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

175.61 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Chloro-N-methyl-1,6-diazabicyclo[3.1.0]hexane-5-carboxamide

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